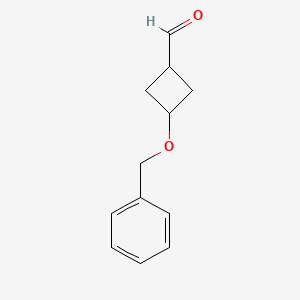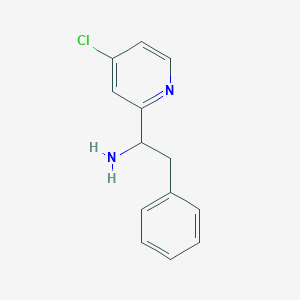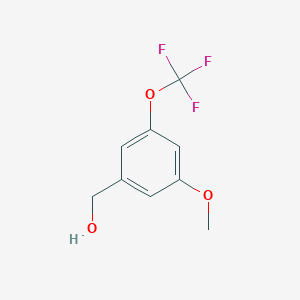
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol structure.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as 3-methoxybenzyl alcohol, using trifluoromethoxylation reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
化学反応の分析
Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxy-5-(trifluoromethoxy)benzaldehyde or 3-methoxy-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学的研究の応用
3-Methoxy-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
類似化合物との比較
3-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
3-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group, leading to variations in reactivity and applications.
3-Methyl-5-(trifluoromethoxy)benzyl alcohol: Contains a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
特性
分子式 |
C9H9F3O3 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
[3-methoxy-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-2-6(5-13)3-8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
InChIキー |
UTNSGYHPEBNQCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



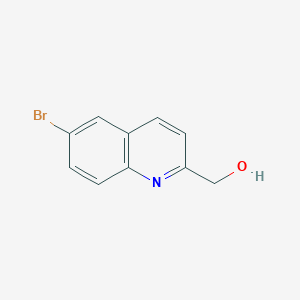
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
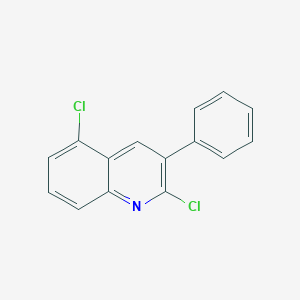
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
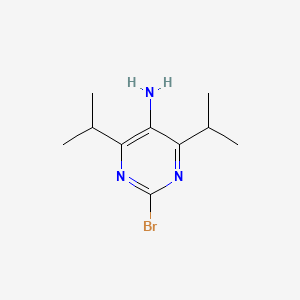
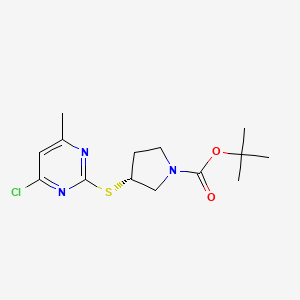

![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
